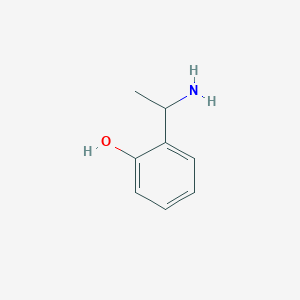

2-(1-Aminoethyl)phenol

概要

説明

2-(1-Aminoethyl)phenol is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The molecular structure of 2-(1-Aminoethyl)phenol consists of a phenol group attached to an aminoethyl group . The compound has a density of 1.1±0.1 g/cm³, a boiling point of 246.3±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Chemical Reactions Analysis

Phenols, including 2-(1-Aminoethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

2-(1-Aminoethyl)phenol is a white to yellow solid with a density of 1.1±0.1 g/cm³ . It has a boiling point of 246.3±15.0 °C at 760 mmHg and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a molar refractivity of 41.2±0.3 cm³ and a polar surface area of 46 Ų .科学的研究の応用

Organic Synthesis Intermediate

2-(1-Aminoethyl)phenol: is utilized as an intermediate in organic synthesis. It serves as a building block for various chemical compounds due to its phenolic and amino functional groups, which can undergo further reactions to create complex molecules .

Chiral Sensor Development

A thiourea derivative of 2-(1-Aminoethyl)phenol has been developed as a chiral sensor. This application is particularly important for determining the absolute configuration of N-3,5-dinitrobenzoyl derivatives of amino acids, which is a crucial step in the synthesis of enantiomerically pure compounds .

Sulfotransferase Enzyme Studies

The compound has relevance in the study of sulfotransferase enzymes. These enzymes catalyze the sulfate conjugation of many hormones and neurotransmitters, and 2-(1-Aminoethyl)phenol can be used to investigate their activity and function .

Enantiomeric Differentiation

In the field of stereochemistry, 2-(1-Aminoethyl)phenol derivatives are used to differentiate between enantiomers. This is vital for pharmaceutical research where the activity of a drug can differ based on its chirality .

Safety And Hazards

2-(1-Aminoethyl)phenol is corrosive and poses a danger upon contact . It can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

将来の方向性

特性

IUPAC Name |

2-(1-aminoethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKWKJWRIYGQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Aminoethyl)phenol | |

CAS RN |

89985-53-5 | |

| Record name | 89985-53-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the asymmetric syntheses of 2-(1-Aminoethyl)phenol?

A1: 2-(1-Aminoethyl)phenol serves as a valuable chiral auxiliary in asymmetric synthesis. [, , ] This means it can be temporarily incorporated into a molecule to control the stereochemistry of a reaction, leading to the formation of a desired enantiomer. This is particularly important in pharmaceutical synthesis, as different enantiomers of a drug can have drastically different biological activities. [, , ]

Q2: What synthetic routes are available for producing enantiomerically enriched 2-(1-Aminoethyl)phenol?

A2: Three main routes have been explored: [, ]

- Diastereoselective nucleophile addition to chiral imines: This method works well for the parent compound but can be less effective depending on the desired substitution pattern. [, ]

- Enantioselective ketone reduction followed by nucleophilic substitution: This method involves a two-step process of enantioselective reduction and subsequent substitution. [, ]

- Diastereoselective imine reduction: This has proven to be the most efficient route for the parent compound, achieving high enantiomeric excess. [, ]

Q3: Can you provide an example of how 2-(1-Aminoethyl)phenol has been utilized in alkaloid synthesis?

A3: One example is its use in the synthesis of (-)-indolizidines 167B and 209D, alkaloids found in certain poison dart frogs. [] Researchers utilized a tricyclic N-acyl-N,O-acetal incorporating (S)-2-(1-Aminoethyl)phenol as a chiral auxiliary. [] This acetal underwent a titanium tetrachloride-mediated allylation, yielding a chiral allylpyrrolidinone with excellent diastereoselectivity. [] This intermediate was then further elaborated to the target (-)-indolizidines. []

Q4: Are there other alkaloids synthesized using 2-(1-Aminoethyl)phenol as a chiral auxiliary?

A4: Yes, the enantioselective allylation of cyclic N-acyl-N,O-acetals derived from 2-(1-Aminoethyl)phenol has also proven successful in the asymmetric synthesis of other alkaloids. [] These include (-)-adalinine (a ladybird alkaloid), as well as (+)-stellettamide A and (-)-stellettamide B (marine alkaloids). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B1267552.png)

![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B1267562.png)